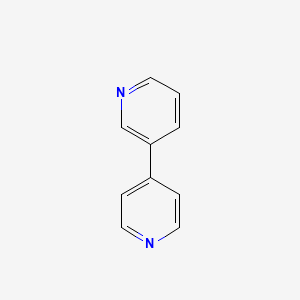

3,4'-Bipyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

4394-11-0 |

|---|---|

Molekularformel |

C10H8N2 |

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

3-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H8N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-8H |

InChI-Schlüssel |

YTEIHWVCQJZNEN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,4 Bipyridine and Its Functionalized Derivatives

Metal-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, providing efficient pathways to unsymmetrical bipyridines like 3,4'-bipyridine. acs.org These methods typically involve the reaction of a pyridyl halide or triflate with a pyridyl organometallic reagent. orgsyn.org

Suzuki Coupling Protocols for Bipyridine Synthesis

The Suzuki-Miyaura coupling is a widely utilized method for constructing C(sp²)–C(sp²) bonds, including the synthesis of bipyridine structures. mdpi.com This reaction typically involves the palladium-catalyzed cross-coupling of a pyridyl boronic acid or its ester with a halopyridine. preprints.org

A significant challenge in Suzuki coupling for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity. preprints.orgmdpi.com Consequently, the design of the catalytic system is crucial for achieving high yields. mdpi.com For instance, the use of a cyclopalladated ferrocenylimine catalyst has been reported to provide high yields of bipyridine derivatives from the coupling of 3-pyridine boronic pinacol (B44631) ester with pyridyl halides, with the advantage of being stable in air. preprints.orgmdpi.com Another approach to enhance catalytic efficiency involves the use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst, which has demonstrated a high turnover number. preprints.orgmdpi.com

While 3- and 4-pyridylboronic acids are generally stable and effective in Suzuki couplings, the synthesis of 2,2'-bipyridines was historically challenging due to the instability of 2-pyridylboron precursors. preprints.orgorgsyn.org However, recent advancements have overcome this limitation. mdpi.com

Table 1: Selected Examples of Suzuki Coupling for Bipyridine Synthesis

| Catalyst | Ligand | Base | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Pyridyl boronic acids and bromopyridines | Bipyridines | 50-65 | preprints.orgmdpi.com |

| Cyclopalladated ferrocenylimine | - | - | 3-Pyridine boronic pinacol ester and pyridyl halides | Bipyridine derivatives | High | preprints.orgmdpi.com |

| Palladium catalyst | Imidazolium salt | - | 3- and 4-pyridylboronic acids and pyridyl halides | Bipyridines | High | preprints.orgmdpi.com |

| PdCl₂(dcpp) | dcpp | - | Tetrabutylammonium (B224687) 2-pyridylborate salts and chloropyridines | 2,2'-Bipyridines | Good to excellent | mdpi.com |

This table is interactive. Click on the headers to sort.

Negishi Coupling Approaches

The Negishi coupling presents a powerful alternative for the synthesis of bipyridines, known for its high yields, mild reaction conditions, and tolerance of various functional groups. orgsyn.org This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. chemeurope.com

Pyridyl zinc halides, the key organometallic reagents, can be prepared through transmetalation with pyridyl lithium or by the direct reaction of pyridyl halides with activated zinc. orgsyn.org These reagents efficiently couple with a range of halopyridines, including chloro-, bromo-, and iodo-substituted pyridines. orgsyn.org Notably, the reactivity of halopyridines in Negishi coupling generally follows the trend I > Br > Cl, with fluoro-substituted pyridines being typically inert. orgsyn.org

A key advantage of the Negishi coupling is its chemoselectivity. For instance, in dihalo-substituted pyridines, coupling can be selectively directed to the more reactive halide position. orgsyn.org The reaction demonstrates impressive functional group tolerance, accommodating groups such as alkynes, nitriles, esters, and nitro groups. orgsyn.org

Table 2: Key Features of Negishi Coupling for Bipyridine Synthesis

| Feature | Description | Reference |

| Catalysts | Typically palladium or nickel complexes. | chemeurope.com |

| Reactants | Organozinc compounds and organic halides. | chemeurope.com |

| Advantages | High yield, mild conditions, good functional group tolerance. | orgsyn.org |

| Selectivity | Allows for selective coupling at more reactive halide sites. | orgsyn.org |

This table is interactive. Click on the headers to sort.

Stille Coupling Methodologies

Stille coupling, which utilizes organotin compounds, is another effective method for preparing bipyridines. orgsyn.orgmdpi.com It is often successful in systems where Suzuki coupling may not be as effective. mdpi.com The reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. acs.org

One of the primary drawbacks of the Stille coupling is the toxicity of the organotin reagents. orgsyn.orgmdpi.com Despite this, it has been successfully employed for the synthesis of various bipyridine derivatives. For example, 2,2'-bipyridines have been prepared through the Stille-type cross-coupling of 2-stannylpyridines with bromopyridines. mdpi.com The use of a cyclopalladated ferrocenylimine catalyst with tricyclohexylphosphine (B42057) has been reported to be effective in the coupling of 3- or 2-stannylpyridines with bromopyridines. mdpi.com

Table 3: Examples of Stille Coupling for Bipyridine Synthesis

| Catalyst | Reactants | Product | Reference |

| PdCl₂(PPh₃)₂ | Stannylated pyridines and bromopyridines | Bipyridines | mdpi.com |

| Cyclopalladated ferrocenylimine | 3- or 2-stannylpyridines and bromopyridines | Bipyridines | mdpi.com |

| Pd₂(dba)₃/AsPh₃/CuI | 3-(Trimethylstannyl)pyridine and 1-bromo-4-iodobenzene | 3-(4'-Bromophenyl)pyridine | acs.org |

This table is interactive. Click on the headers to sort.

Other Transition-Metal Mediated Cross-Coupling Reactions

Beyond the well-established Suzuki, Negishi, and Stille reactions, other transition-metal-catalyzed cross-coupling methods have been developed for the synthesis of bipyridines. mdpi.com

One such method is the decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines, which can be facilitated by a palladium catalyst and microwave assistance. preprints.orgmdpi.com The choice of ligand, such as 1,10-phenanthroline (B135089), has been shown to be critical for the success of this reaction. mdpi.comresearchgate.net

Another approach involves the direct C-H arylation of pyridine (B92270) N-oxides with halopyridines using a palladium catalyst. acs.org This method offers a more step-economical route as it bypasses the need to pre-functionalize the pyridine ring with an organometallic group. acs.org

The Hiyama coupling , which employs organosilicon reagents, is another valuable tool for biaryl synthesis, although its application to bipyridines is less commonly reported than the Suzuki, Negishi, and Stille couplings. mdpi.com

Homocoupling Reaction Pathways

Homocoupling reactions provide a direct route to symmetrical bipyridines from a single pyridine precursor.

Ullmann Homocoupling Techniques

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls, including bipyridines, through the copper-mediated homocoupling of aryl halides. preprints.orgmdpi.com Traditionally, this reaction requires high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which has limited its utility. mdpi.com

Modern variations of the Ullmann homocoupling have been developed to overcome these limitations. For example, palladium-catalyzed homocoupling of bromopyridines can be achieved in the presence of a reducing agent. mdpi.com A combination of palladium acetate (B1210297) and piperazine (B1678402) in DMF at 140 °C has been shown to facilitate the homocoupling of bromopyridines. preprints.org Another reported system involves the use of palladium acetate with indium and lithium chloride for the efficient homocoupling of bromopyridines in good to excellent yields. preprints.org A bimetallic system using stoichiometric copper powder with a catalytic amount of palladium acetate has also been demonstrated for the Ullmann coupling of bromopyridines under relatively mild conditions. mdpi.com

Wurtz Homocoupling Approaches

The Wurtz reaction, a well-established method for forming carbon-carbon bonds, offers a direct route to symmetrical bipyridines. preprints.orgmdpi.com This reaction typically involves the coupling of organic halides in the presence of sodium metal. jkchemical.com In the context of bipyridine synthesis, pyridyl halides can be reacted with a sodium dispersion to generate the desired bipyridine structure. mdpi.com The general mechanism involves a metal-halogen exchange to form a carbanion, which then undergoes a nucleophilic attack on a second alkyl halide molecule. jkchemical.com

While effective for creating symmetrical bipyridines, a notable drawback of the classical Wurtz coupling is that it can result in moderate yields, particularly if the pyridine ring does not bear multiple halogen substituents. preprints.org An improvement upon the traditional Wurtz reaction is the transition-metal-catalyzed homocoupling of Grignard reagents, which has proven to be an efficient method for constructing symmetrical bipyridyl backbones. mdpi.com

| Reaction | Reactants | Reagents/Conditions | Product | Key Features |

| Wurtz Coupling | Pyridyl halides | Sodium dispersion, Oxidizing agent | Symmetrical Bipyridines | Good for symmetrical bipyridines, but can have moderate yields. preprints.orgmdpi.com |

| Wurtz-Fittig Reaction | Alkyl and Aryl halides | Sodium metal | Alkylated aromatic compounds | An extension of the Wurtz reaction. nih.govorganic-chemistry.org |

| Grignard Homocoupling | Grignard reagents | Transition-metal catalyst | Symmetrical Bipyridyls | An improved, more efficient method. mdpi.com |

Direct C-H Functionalization Routes

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing bipyridine derivatives, circumventing the need for pre-functionalized starting materials. nih.gov

Transition-Metal-Free C-H Activation and C-C Coupling

Recent advancements have demonstrated the feasibility of C-H activation and subsequent C-C bond formation without the use of transition metals. One notable approach employs a bis-phenalenyl compound in conjunction with potassium tert-butoxide (K(Ot-Bu)). preprints.org The proposed mechanism involves a single electron transfer (SET) from a phenalenyl-based radical to a halogenated pyridine, generating a reactive pyridyl radical. This radical then forms a C(sp²)-C(sp²) bond with another pyridine molecule. preprints.orgnih.gov The presence of these organic radicals has been confirmed through electron spin resonance (ESR) measurements. preprints.org

Another innovative metal-free method utilizes a stable electride reagent, K⁺(LiHMDS)e⁻, to mediate the C-H activation and C-C coupling of pyridine. preprints.org These transition-metal-free approaches offer a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions. clockss.org

Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides

Palladium-catalyzed direct C-H arylation of pyridine N-oxides represents a versatile method for the synthesis of unsymmetrically substituted bipyridines. nih.govacs.org This reaction efficiently couples pyridine N-oxides with halopyridines. nih.gov The use of pyridine N-oxides is advantageous as they are readily available and stable. acs.org

The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand like P(tBu)₃ or P(o-tolyl)₃. researchgate.net Potassium phosphate (B84403) (K₃PO₄) has been found to be a more effective base than potassium carbonate (K₂CO₃). researchgate.net Notably, pyridine N-oxides bearing electron-withdrawing substituents tend to provide higher yields. nih.govacs.org This methodology allows for the convenient preparation of various bipyridine isomers, including 2,2'-, 2,3'-, and 2,4'-bipyridines. nih.gov The final step involves the deoxygenation of the resulting bipyridine N-oxide, which is a high-yielding transformation. acs.org

A ligand-free variation of this reaction has also been developed, using Pd(OAc)₂ with potassium aryl- and heteroaryltrifluoroborates as coupling partners in the presence of tetrabutylammonium iodide (TBAI). rsc.orgnih.gov This approach demonstrates broad substrate scope and good functional group tolerance. rsc.org

| Method | Key Reagents | Features |

| Pd-catalyzed C-H Arylation | Pyridine N-oxides, Halopyridines, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄) | Efficient for unsymmetrical bipyridines; electron-withdrawing groups on N-oxide improve yield. nih.govacs.orgresearchgate.net |

| Ligand-Free Pd-catalyzed Arylation | Pyridine N-oxides, Potassium (hetero)aryltrifluoroborates, Pd(OAc)₂, TBAI | Broad substrate scope, good yields, high regioselectivity. rsc.orgnih.gov |

Electrochemical Synthesis Methods

Electrochemical methods offer a sustainable and controllable approach to synthesizing bipyridines. preprints.orgmdpi.com These techniques utilize electrical current to drive the coupling reactions, often under mild conditions. rsc.org

One electrochemical approach involves the coupling of 2-bromopyridines using an iron or zinc anode in dimethylformamide (DMF) with tetrabutylammonium tetrafluoroborate (B81430) (TBABF) as the electrolyte. preprints.org Another method focuses on the intramolecular coupling of N,N'-dipyridylureas. preprints.orgmdpi.com In this setup, a graphite (B72142) electrode is used in both the cathodic and anodic compartments of an H-cell, with DMF as the solvent. The reaction proceeds via electrolysis to form the bipyridine derivative. preprints.org

Nickel-catalyzed electrochemical homocoupling of aryl halides has also been applied to the synthesis of polypyridine ligands. rsc.org These reactions are typically performed at room temperature using air-stable nickel catalysts. rsc.org

| Electrochemical Method | Substrates | Conditions | Key Features |

| Coupling of 2-Bromopyridines | 2-Bromopyridines | Fe or Zn anode, DMF, TBABF | Direct coupling of halogenated pyridines. preprints.org |

| Intramolecular Coupling | N,N'-Dipyridylureas | Graphite electrodes, DMF, Electrolysis | Forms bipyridines from urea (B33335) derivatives. preprints.orgmdpi.com |

| Ni-Catalyzed Homocoupling | Aryl Halides | Ni catalyst, Room temperature | Synthesis of polypyridine ligands. rsc.org |

Advanced and Specialized Synthetic Transformations

Synthesis of Bipyridine-Porphyrin Conjugates

The synthesis of molecules that conjugate bipyridines with porphyrins has garnered significant interest due to their potential applications in areas such as photocatalysis and supramolecular chemistry. researchgate.netnih.gov Various strategies have been developed to link these two important heterocyclic units.

One common approach involves the use of cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be employed to connect a bipyridine unit bearing a boronic ester to a halogenated porphyrin. researchgate.net A specific example is the reaction of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine with a brominated porphyrin derivative, catalyzed by Pd(PPh₃)₄ with a cesium carbonate base. researchgate.net

Another powerful technique is the Wittig reaction. massey.ac.nzmassey.ac.nz This method can be used to create a vinylic linkage between the porphyrin and bipyridine moieties. The synthesis may proceed in a stepwise manner, first attaching one porphyrin ring to a difunctional bipyridine, such as 4,4'-diformyl-2,2'-bipyridine, to form a monomeric intermediate. massey.ac.nzmassey.ac.nz A subsequent Wittig reaction then attaches the second porphyrin ring to yield the dimeric conjugate. massey.ac.nz Alternatively, a one-step Wittig reaction can be optimized to produce the bisporphyrinyl bipyridine directly. massey.ac.nz

The choice of porphyrin can be crucial for the solubility of the final conjugate. For example, using a tetraxylylporphyrin (TXP) phosphonium (B103445) salt can lead to more soluble products compared to a tetraphenylporphyrin (B126558) (TPP) equivalent. massey.ac.nzmassey.ac.nz These synthetic strategies provide access to a range of bipyridine-porphyrin architectures with tunable electronic and photophysical properties. nih.govoup.com

| Synthetic Strategy | Key Reactants | Linkage Type | Example Application |

| Suzuki-Miyaura Coupling | Bipyridine-boronic ester, Halogenated porphyrin | Direct C-C bond | Synthesis of noncovalently linked porphyrin dimers. researchgate.net |

| Wittig Reaction | Porphyrin phosphonium salt, Bipyridine dialdehyde | Vinylic | Creation of bipyridyl-bridged dimeric porphyrin ligands. massey.ac.nzmassey.ac.nz |

Preparation of Chiral Bipyridine Derivatives

The synthesis of chiral bipyridine ligands is a significant area of research due to their extensive use in asymmetric catalysis. chemrxiv.org Chirality in bipyridine frameworks can be introduced through several general strategies, which are broadly applicable even to less common isomers like this compound. These methods typically involve either the construction of the bipyridine skeleton from chiral precursors or the modification of a pre-existing bipyridine core.

Common approaches to synthesizing chiral bipyridines include:

De Novo Construction from the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as terpenes or amino acids. For instance, chiral moieties derived from the isoprenoid chiral pool, including β-pinene, 3-carene, and α-pinene, have been used to construct pyridine nuclei, which are then coupled to form bipyridine structures. acs.org

Asymmetric Catalysis: Modern catalytic methods can create chiral centers during the synthesis of the bipyridine ligand itself. This can involve asymmetric cross-coupling reactions or enantioselective functionalization of the pyridine rings. chemrxiv.org

Resolution of Racemates: A classical approach involves the synthesis of a racemic bipyridine derivative, which is then separated into its constituent enantiomers using a chiral resolving agent.

Introduction of Atropisomerism: For sterically hindered bipyridines, particularly 2,2'-isomers, restricted rotation around the C-C single bond connecting the two pyridine rings can lead to stable, separable atropisomers. chemrxiv.org

While a vast body of literature exists for the synthesis of chiral C2-symmetric 2,2'-bipyridines and functionalized 4,4'-bipyridines, specific examples detailing the enantioselective synthesis of this compound derivatives are less prevalent. chemrxiv.orgmdpi.com However, the fundamental principles of asymmetric synthesis can be extended to this isomer. For example, a potential route could involve the asymmetric synthesis of a chiral substituted 3-halopyridine or a 4-halopyridine, followed by a transition-metal-catalyzed cross-coupling reaction, such as Suzuki or Negishi coupling, to form the chiral this compound product. mdpi.com

One documented approach for creating chiral bipyridine-like structures involves the organocatalytic asymmetric synthesis of complex heterocyclic systems that incorporate a pyridine or dihydropyridine (B1217469) ring. For instance, a three-component cascade reaction of isatins, cyanoacetates, and 3-aminomaleimides, catalyzed by a quinidine-derived squaramide, has been used to produce spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] with high enantioselectivity. nih.gov Similarly, chiral imidodiphosphoric acid has been used to catalyze the Biginelli reaction to yield chiral tricyclic 3,4-dihydropyrimidin-2-thione derivatives. rsc.org These examples demonstrate the potential for creating chiral molecules containing pyridine substructures, a strategy that could be adapted for chiral this compound synthesis.

Mono- and Di-Quaternization Strategies for 4,4'-Bipyridine (B149096) Derivatives

The quaternization of the nitrogen atoms in bipyridines dramatically alters their electronic properties, leading to applications in areas like electrochromism and as redox-active materials. nih.govmdpi.com The 4,4'-bipyridine isomer is particularly well-studied in this context. Its derivatives are broadly classified as "monoquats" (mono-quaternized) or "viologens" (di-quaternized). nih.govmdpi.com

Two primary methods are employed for the quaternization of 4,4'-bipyridine:

Menshutkin Reaction: This is a direct alkylation of the pyridine nitrogen via an SN2 mechanism, typically using an alkyl halide. sci-hub.se To achieve mono-quaternization, a stoichiometric amount of the alkylating agent relative to the 4,4'-bipyridine is used. To synthesize symmetrical N,N'-disubstituted viologens, an excess of the alkylating agent is typically employed. The synthesis of asymmetrical viologens requires a stepwise approach, where a monoquat is first isolated and then reacted with a different alkylating agent. researchgate.net

Zincke Reaction: This two-step process is particularly useful for introducing aryl substituents. First, the 4,4'-bipyridine reacts with a Zincke salt, such as 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride, in an SNAr reaction. The resulting intermediate is then treated with a primary amine, which opens the pyridinium (B92312) ring and subsequently closes to form the N-aryl quaternized pyridine, eliminating 2,4-dinitroaniline. sci-hub.se

The selective synthesis of mono-quaternized products can be challenging due to the fact that the first quaternization activates the second nitrogen atom towards further reaction. However, careful control of stoichiometry and reaction conditions can favor the formation of the monoquat. A selective quaternization method has been described using toluene (B28343) as a solvent, which helps control the reactivity and favor mono-alkylation. cdnsciencepub.com

| Reaction Type | Description | Products | Key Features |

| Menshutkin Reaction | Direct alkylation of pyridine nitrogen with an alkyl halide via SN2 mechanism. | Monoquats, Symmetrical Viologens, Asymmetrical Viologens | Stoichiometry control is crucial for selectivity. sci-hub.seresearchgate.net |

| Zincke Reaction | Two-step arylation involving a Zincke salt and a primary amine. | N-Aryl Quaternized Derivatives | Allows for the introduction of aryl groups onto the nitrogen. sci-hub.se |

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful method for forming C-C bonds, including the synthesis of biaryl and heterobiaryl compounds like bipyridines. mdpi.compreprints.org This approach avoids the need for pre-functionalized organometallic reagents (e.g., organoborons or organotins) by using carboxylic acids as coupling partners. mdpi.comresearchgate.net

The synthesis of bipyridines via this method typically involves the palladium-catalyzed coupling of a pyridyl carboxylic acid with a halopyridine. researchgate.net For the synthesis of a this compound, this could involve the reaction of pyridine-3-carboxylic acid with a 4-halopyridine, or pyridine-4-carboxylic acid with a 3-halopyridine.

Key findings in this area include:

Microwave-assisted Pd-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported as an effective method. researchgate.net

The choice of ligand for the palladium catalyst is critical. Bidentate N,N-ligands like 1,10-phenanthroline have been shown to improve reaction yields, highlighting the importance of the ligand's bite angle in the decarboxylation process. mdpi.comresearchgate.net

This methodology has been successfully applied to both 3-pyridyl and 4-pyridyl carboxylates, enabling the synthesis of various 3- and 4-arylpyridines, which are structurally analogous to asymmetrically substituted bipyridines. mdpi.compreprints.org

In some cases, the decarboxylation can be promoted by the metal catalyst itself under specific conditions. For example, it was observed that during the microwave-assisted synthesis of a ruthenium complex with 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester, the ligand underwent a quantitative decarboxylation reaction. nih.gov

A related strategy involves the coupling of a carboxylic acid with a C-H bond. Bipyridine compounds have been synthesized by combining the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) with the C-H activation of pyridine, using a dinuclear palladium pincer complex as the catalyst and Ag₂O as an oxidant. mdpi.com

| Reactants | Catalyst System | Product Example | Key Findings & Ref. |

| Pyridyl Carboxylate + Bromopyridine | Pd-catalyst, 1,10-Phenanthroline | 3-Arylpyridine / 4-Arylpyridine | Microwave-assisted; ligand bite angle is critical. researchgate.net |

| Picolinic Acid + Pyridine | Dinuclear Palladium Pincer Complex, Ag₂O | 2,2'-Bipyridine (B1663995) | Involves C-H activation of the coupling partner. mdpi.com |

| Alkyl Carboxylic Acid + Aryl Halide | Ir-photocatalyst, Ni-catalyst | Aryl-Alkane | Metallaphotoredox catalysis enables coupling of C(sp³)-C(sp²). orgsyn.orgacs.org |

Coordination Chemistry of 3,4 Bipyridine

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Influence of Co-ligands and Reaction Conditions on Framework Assembly

The self-assembly process in the construction of coordination polymers and metal-organic frameworks (MOFs) is a complex interplay of various factors. Beyond the primary choice of the metal ion and the 3,4'-bipyridine linker, the presence of co-ligands and the specific reaction conditions employed are pivotal in directing the final architecture of the resulting framework. These factors can dictate the dimensionality, topology, and porosity of the material.

Co-ligands, particularly anionic ones, play a crucial role in the assembly of frameworks with this compound. The geometry, charge, and coordinating ability of anions can significantly alter the final structure. nih.gov For instance, in the synthesis of silver(I) complexes, the use of various sulfonate-containing co-ligands with 4,4'-bipyridine (B149096) (a close isomer of this compound) has been shown to produce a wide array of structures, from simple 1D chains to complex 3D poly-threaded networks. researchgate.net In some cases, the sulfonate anions act merely as counter-ions to balance the charge of cationic [Ag(bipy)]n+ chains, while in others, they actively participate in the framework construction by linking these chains into higher-dimensional structures. researchgate.net Similarly, the use of different aromatic polycarboxylate anions in conjunction with silver(I) and 4,4'-bipyridine leads to sandwich-like crystal structures where the anionic sheets are inserted between cationic silver complex layers. bucea.edu.cn The nature of the carboxylate ligand directly influences the architecture of these anionic sheets. bucea.edu.cn The combination of metal ions with both neutral N-donor ligands like this compound and anionic O-donor ligands can generate more intricate structures than those obtainable with only one type of ligand. bucea.edu.cn

Reaction conditions such as temperature, solvent, pH, and the molar ratio of reactants are critical parameters that can be tuned to control the outcome of the synthesis. rhhz.net Temperature, in particular, can influence the conformation of flexible ligands and the coordination mode of functional groups like carboxylates, thereby directing the final structure. rhhz.net For example, studies on Mn(II) salts with dicarboxylic acids and 2,2'-bipyridine (B1663995) have shown that different reaction temperatures can yield distinct MOFs. rhhz.net

The solvent system is another powerful tool for structural control. Coordinating solvents can compete with the primary ligands for metal coordination sites, leading to different structural outcomes. mdpi.com A study on Cu(II) and 4,4'-bipyridine with perchlorate (B79767) counterions demonstrated that the number of coordinating solvent molecules (such as DMF or DMSO) determines the dimensionality of the polymer; four coordinating solvent molecules tend to produce 1D polymers, while two coordinating solvent molecules favor the formation of 2D or 3D grid-like networks. mdpi.com The solution properties and solubility of coordination polymers are key factors in their reactivity and potential for structural transformation. capes.gov.br The exchange of anions, cations, and even ligands can occur when a solid coordination polymer is in contact with a solution containing competing components, often rationalized through a dynamic equilibrium coupled with the recrystallization of the crystalline products. capes.gov.br

The table below summarizes examples illustrating the impact of co-ligands and reaction conditions on the final structures of bipyridine-based coordination polymers.

| Metal Ion | Bipyridine Ligand | Co-ligand/Anion | Reaction Condition | Resulting Structure/Observation | Reference |

|---|---|---|---|---|---|

| Ag(I) | 4,4'-Bipyridine | Sulfonate Anions (various) | - | Structure varies from 1D chains to 2D layers and 3D networks depending on the specific sulfonate anion used. | researchgate.net |

| Cu(II) | 4,4'-Bipyridine | Perchlorate (ClO₄⁻) | Coordinating Solvents (DMA, DMF, DMSO) | 1D polymers form with four coordinating solvent molecules; 2D/3D grids form with two coordinating solvent molecules. | mdpi.com |

| Mn(II) | 2,2'-Bipyridine | 4-(4-carboxyphenylamino)-3,5-dinitrobenzoic acid | Different Temperatures | Three distinct MOFs were formed by varying the reaction temperature. | rhhz.net |

| Cu(II) | Bipyridylurea Ligands | Cl⁻, OAc⁻, SO₄²⁻ | - | Anion geometry, size, and coordinating properties were essential in determining the final assembly. | nih.gov |

| Ag(I), Zn(II), etc. | This compound, 4,4'-Bipyridine | NO₃⁻, Cl⁻, etc. | Contact with solutions of competing ions | Demonstrated that anion, cation, and ligand exchange is possible, driven by solubility and dynamic equilibrium. | capes.gov.br |

Breathing MOFs and Switchable Frameworks

A fascinating subset of MOFs is those that exhibit dynamic behavior, such as "breathing" or switching, in response to external stimuli. researcher.life Breathing MOFs can undergo large, reversible changes in their pore size and crystal volume upon adsorption or desorption of guest molecules, such as solvents or gases. mdpi.comnih.gov This flexibility distinguishes them from rigid frameworks and opens up possibilities for applications in selective gas separation, sensing, and drug delivery. mdpi.com

While many examples of breathing MOFs utilize 4,4'-bipyridine, the principles extend to frameworks built with its isomer, this compound. The dynamic nature often arises from the cooperative movement of the framework's components, including the rotation of linkers and the slight distortion of metal coordination environments, triggered by host-guest interactions. nih.gov For instance, two Zn-based pillar-bilayered MOFs using either 4,4'-bipyridine (bpy) or 1,2-bis(4-pyridyl)ethane (B167288) (bpe) as the pillar ligand exhibit guest-dependent breathing effects. nih.gov These frameworks show reversible structural flexibility when exposed to various organic solvents and water vapor, allowing them to selectively adsorb C8 alkyl aromatics by expanding their shrunken pores. nih.gov

The stimuli that can induce these transformations are varied and include guest molecules, temperature, and pressure. researchgate.net Some frameworks exhibit reversible structural transformations between different crystalline phases. For example, a copper-based framework was shown to undergo fascinating reversible structural changes upon a dissolve-exchange-crystallization process, switching between an anion-pillared framework and a neutral 2D stair-stepping framework. nih.gov This switchable behavior also translated to a switch in catalytic selectivity for a cyanation reaction. nih.gov

The table below highlights selected examples of dynamic MOFs, including those with bipyridine-type linkers that demonstrate breathing or switchable properties.

| Framework Composition | Ligands | Stimulus | Observed Dynamic Behavior | Reference |

|---|---|---|---|---|

| [Zn₂(aip)₂(bpy)] | 5-aminoisophthalic acid (aip), 4,4'-bipyridine (bpy) | Guest molecules (solvents, C8 aromatics) | Framework breathing; pore size expansion upon guest adsorption. | nih.gov |

| {(H₃O)[Cu(CPCDC)(4,4'-bpy)]}n | H₃CPCDC, 4,4'-bipyridine (4,4'-bpy) | Ligand exchange (bpy for bpe) | Reversible structural transformation to a neutral 2D framework, {[Cu(CPCDC)(4,4'-bpe)]}n. | nih.gov |

| MOF with phenyl-substituted dipyridinoarsole (DPA) | Arsenic-bridged 4,4'-bipyridine analogue | Guest adsorption/desorption | Demonstrated breathing behavior, whereas a methyl-substituted analogue collapsed. | acs.org |

| [Fe(pydc)(4,4′-bpy)]·H₂O | Pyridine-2,5-dicarboxylate (pydc), 4,4'-bipyridine | Solvent removal | Significant volume contraction (6.6%–8.2%) due to sliding of layers. | mdpi.com |

Coordination Modes and Stereochemical Implications

The versatility of this compound in constructing diverse supramolecular architectures stems from its possible coordination modes. The arrangement of its two nitrogen donors—one at the 3-position and one at the 4-position of the two interconnected pyridine (B92270) rings—leads to distinct stereochemical outcomes upon coordination to metal centers.

Exo-Bidentate Coordination

The most prevalent coordination mode for this compound is as an exo-bidentate (or bridging) ligand. In this arrangement, the two nitrogen atoms coordinate to two different metal centers, effectively acting as a linear or bent spacer. This bridging capability is fundamental to the formation of extended one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.net Because of its structure, 4,4'-bipyridine, a symmetric isomer, is well-known for bridging metal centers to give coordination polymers. wikipedia.org The asymmetric nature of this compound can introduce a degree of complexity and lower symmetry into the resulting frameworks compared to its 4,4' counterpart.

In a typical 1D coordination polymer, this compound molecules link metal ions in a linear or zigzag fashion. These chains can then be further organized into higher-dimensional structures through weaker interactions like hydrogen bonding or π-π stacking, or by the action of other bridging co-ligands. ijcm.ir For example, in a zinc coordination polymer, 4,4'-bipyridine molecules bridge adjacent Zn(II) centers to form 1D polymer chains, which are then assembled into a 3D network via multiple hydrogen bonds. researchgate.net

Chelating Coordination

Chelating coordination involves a single ligand binding to a metal center through two or more donor atoms. uwimona.edu.jm For bipyridine isomers, chelation is most famously observed with 2,2'-bipyridine, where the two nitrogen atoms are ideally positioned to form a stable five-membered ring with a metal ion. chemmethod.comchemeurope.com

In contrast, the geometry of this compound makes chelation to a single metal center highly unfavorable. The nitrogen atoms are located on different rings and are directed away from each other, making it sterically impossible for them to coordinate to the same metal ion simultaneously in a stable conformation. While 2,2'-bipyridine is an excellent chelating ligand, the 3,4'- and 4,4'- isomers are not, instead favoring the formation of polymeric structures through bridging coordination. wikipedia.org The inability of this compound to act as a chelating agent is a defining stereochemical feature that dictates its role as a building block almost exclusively for extended networks.

Mixed Coordination Architectures

The structural diversity of frameworks incorporating this compound is enhanced when mixed coordination modes are present. This can occur when the bipyridine ligand itself adopts different roles within the same structure, or more commonly, when it is used in conjunction with multifunctional co-ligands that exhibit their own varied coordination behaviors.

For instance, in a coordination polymer of Mn(III), pyridine-2,3-dicarboxylic acid acts as the primary chelating ligand, forming an anionic complex. This complex then self-assembles with 4,4'-bipyridine (acting as a bridging spacer), protonated 4,4'-bipyridine, and water molecules to form a complex supramolecular structure stabilized by a range of non-covalent interactions. ijcm.ir In another example involving zinc, pyrazine-2,3,5,6-tetracarboxylate (pdtc⁴⁻) ligands link zinc cations, while 4,4'-bipyridine ligands also bridge the metal centers, contributing to the formation of a 3D porous network. The slight change in the coordination mode of the pdtc⁴⁻ ligand was shown to dramatically alter the final framework. rsc.org The interplay between the bridging this compound and the chelating and/or bridging modes of a co-ligand can lead to intricate and often non-intuitive final architectures.

Catalytic Applications and Reaction Mechanisms

Transition-Metal Catalysis Employing Bipyridine Ligands

Bipyridine ligands, including the 3,4'-isomer, are fundamental in transition-metal catalysis, serving as key components in both homogeneous and heterogeneous systems. mdpi.compreprints.org Their versatility stems from their strong coordination to metal centers, which can, however, sometimes lead to decreased catalytic activity due to the formation of highly stable product-catalyst complexes. mdpi.compreprints.org

Homogeneous Catalytic Systems

In homogeneous catalysis, 3,4'-bipyridine and its derivatives participate in a variety of transition-metal-catalyzed reactions. These ligands are instrumental in processes like cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. mdpi.compreprints.org For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, often employ bipyridine ligands to facilitate the formation of carbon-carbon bonds. mdpi.compreprints.org The electronic properties of the bipyridine ligand can be fine-tuned by introducing different substituents, thereby influencing the catalytic activity and selectivity of the metal complex.

One notable application is in the synthesis of various bipyridine derivatives themselves through cross-coupling reactions. For example, palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides allows for the synthesis of 3- or 4-arylpyridines. mdpi.com The choice of the bipyridine ligand, specifically its bite angle, has been shown to be critical in such decarboxylation processes. mdpi.com

| Reaction Type | Catalyst/Ligand System | Product | Reference |

| Suzuki Coupling | Palladium catalyst with imidazolium (B1220033) salt ligand | Bipyridine derivatives | mdpi.com |

| Negishi Coupling | PdBr(Ph)(PPh3)2 | Bipyridines | preprints.org |

| Decarboxylative Cross-Coupling | Palladium catalyst with 1,10-phenanthroline (B135089) | 3- or 4-arylpyridines | mdpi.com |

| C-3 Arylation of Pyridine (B92270) | Palladium catalyst | 3,3'-bipyridine (B1266100) | mdpi.compreprints.org |

Heterogeneous Catalytic Systems

The immobilization of this compound-metal complexes onto solid supports forms the basis of heterogeneous catalysis, offering advantages such as catalyst recyclability and ease of product separation. mdpi.compreprints.orgrsc.org These systems are crucial for various industrial processes. acs.org Metal-organic frameworks (MOFs) incorporating bipyridine ligands have emerged as promising heterogeneous catalysts due to their high surface area and tunable porosity. acs.org

For example, iridium-bipyridine complexes immobilized on organosilica nanotubes have demonstrated high activity and durability in C–H bond activation reactions, such as the oxidation of heterocycles and the borylation of arenes. rsc.orgrsc.org The confined environment within the nanotubes helps to isolate the active sites and facilitates the transport of reactants and products, leading to enhanced catalytic performance compared to their homogeneous counterparts. rsc.orgrsc.org Similarly, polyoxometalate (POM) based organic-inorganic hybrid compounds containing 4,4'-bipyridine (B149096) have been used as heterogeneous acid catalysts for reactions like the cyanosilylation of aromatic aldehydes. mdpi.com

| Catalyst System | Support | Application | Reference |

| Iridium-bipyridine complex | Organosilica nanotubes | C–H oxidation, C–H borylation | rsc.orgrsc.org |

| Copper-4,4'-bipyridine complex | Polyoxometalate (POM) | Cyanosilylation of aromatic aldehydes | mdpi.com |

| Cobalt-bipyridine complex | Metal-Organic Framework (MOF) | Synthesis of cyclic carbonates | acs.org |

Photoredox Catalysis

Photoredox catalysis utilizes visible light to drive chemical reactions by employing a photoactive catalyst that can initiate single-electron transfer processes. ethz.ch Bipyridine complexes of transition metals, particularly ruthenium and iridium, are among the most studied photoredox catalysts. ethz.ch

Mechanisms of Nickel-Bipyridine Complex-Catalyzed Reactions

The combination of nickel catalysis with photoredox catalysis has proven to be a powerful strategy for a wide range of organic transformations. acs.orgacs.org In these dual catalytic systems, a photosensitizer, often an iridium or ruthenium bipyridine complex, absorbs light and initiates an electron transfer cascade that generates reactive nickel intermediates. acs.org

Several mechanistic pathways have been proposed for nickel-bipyridine complex-catalyzed photoredox reactions. acs.orgacs.org

Reductive Single Electron Transfer (SET) Mechanism: In this pathway, the excited photosensitizer reduces a Ni(II) species to a Ni(I) or Ni(0) species. This lower-valent nickel complex can then undergo oxidative addition with an organic halide. The resulting Ni(II) or Ni(III) intermediate can then participate in further steps, such as radical capture and reductive elimination, to form the final product. acs.org

Oxidative SET Mechanism: Conversely, the excited photosensitizer can oxidize a Ni(II) complex to a Ni(III) species. acs.org This highly reactive Ni(III) intermediate can then promote reductive elimination to form the desired carbon-heteroatom or carbon-carbon bond. acs.org

Energy Transfer (EnT) Mechanism: In some cases, the excited photosensitizer can transfer its energy to a nickel complex, leading to a reactive excited state of the nickel complex without a net electron transfer. This excited nickel species can then engage in the catalytic cycle. acs.org

The specific mechanism is often dependent on the nature of the substrates, the ligands, and the reaction conditions. acs.org

Role of Bipyridine-Metal Complexes as Photosensitizers in Catalysis

Bipyridine-metal complexes, most notably [Ru(bpy)₃]²⁺ and its derivatives, are widely used as photosensitizers in catalysis. ethz.chresearchgate.netwikipedia.orgresearchgate.net Upon absorption of visible light, these complexes are promoted to a long-lived triplet metal-to-ligand charge transfer (MLCT) excited state. ethz.chacs.org In this excited state, the complex can act as both a potent oxidant and a reductant, enabling it to participate in both oxidative and reductive quenching cycles. ethz.chacs.org

In an oxidative quenching cycle , the excited photosensitizer is reduced by a sacrificial electron donor, generating a highly reducing species (e.g., [Ru(bpy)₃]⁺) that can then reduce a substrate to initiate a reaction. acs.org In a reductive quenching cycle , the excited photosensitizer oxidizes a substrate, and the resulting oxidized photosensitizer is then reduced by a sacrificial donor to regenerate the ground state. ethz.ch The redox potentials of these photosensitizers can be tuned by modifying the bipyridine ligands, allowing for the catalysis of a wide range of chemical transformations. ethz.ch

The application of these photosensitizers extends to dual catalytic systems, where they work in concert with another catalyst, such as a nickel complex, to enable challenging cross-coupling reactions. rsc.org The photosensitizer generates radical intermediates that are then captured by the nickel catalyst to form the final product. acs.org

Electrochemical Catalysis

Electrochemical catalysis utilizes an electric current to drive chemical reactions, often with the aid of a catalyst to lower the required overpotential. Bipyridine-metal complexes have been extensively studied as electrocatalysts for a variety of transformations, most notably the reduction of carbon dioxide (CO₂). reading.ac.uknih.govresearchgate.net

Manganese and rhenium complexes containing bipyridine ligands are well-established precursors for both photochemical and electrochemical CO₂ reduction. reading.ac.uk For instance, complexes of the type [M(CO)₄(bpy)] (where M = Cr, Mo, W) can act as electrochemical catalysts for the reduction of CO₂ to carbon monoxide (CO). reading.ac.ukresearchgate.net The catalytic cycle is believed to involve the two-electron reduction of the metal complex to form a highly reactive five-coordinate species, [M(CO)₃(bpy)]²⁻, which then reacts with CO₂. reading.ac.ukresearchgate.net

Recent studies have explored the immobilization of these molecular catalysts onto conductive supports like multiwalled carbon nanotubes (MWCNTs) to create efficient heterogeneous electrocatalysts. acs.orgnih.gov For example, a manganese bipyridyl carbonyl complex immobilized on MWCNTs has shown exceptional activity for the electrochemical reduction of both CO₂ and bicarbonate. acs.orgnih.gov The interaction between the bipyridyl ligand and the carbon nanotube surface is thought to be crucial for the enhanced catalytic performance. acs.orgnih.gov

| Catalyst | Application | Product(s) | Reference |

| [M(CO)₄(bpy)] (M = Cr, Mo, W) | CO₂ Reduction | CO | reading.ac.ukresearchgate.net |

| [Re(bpy)(CO)₃Cl] | CO₂ Reduction | CO | nih.gov |

| Mn(nap-bpy)(CO)₃Br/MWCNT | CO₂/Bicarbonate Reduction | CO, HCOO⁻ | acs.orgnih.gov |

| [Ru(tpy)(bpy)(MeCN)]²⁺ | CO₂ Reduction | CO | nih.gov |

Carbon Dioxide Reduction Catalysis

Asymmetric Catalysis with Chiral Bipyridine-N,N'-dioxidesnsf.gov

Chiral bipyridine-N,N'-dioxides have emerged as a powerful class of ligands and organocatalysts in asymmetric synthesis. chemrxiv.orgacs.org Their C₂-symmetric structure and the presence of the N-oxide functional groups make them effective in a variety of enantioselective transformations. chemrxiv.orgthieme.de

Chiral bipyridine-N,N'-dioxides have been successfully employed as catalysts in a range of enantioselective reactions. A notable application is in the Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. chemrxiv.orgacs.orgresearchgate.netacs.orgchemrxiv.org In the presence of a nickel(II) salt and a chiral bipyridine-N,N'-dioxide catalyst, these reactions proceed with high yields and excellent enantioselectivities, up to 99% ee. chemrxiv.orgacs.orgacs.orgchemrxiv.org

These catalysts have also proven effective in the asymmetric allylation of aldehydes with allyltrichlorosilane. thieme.de Chiral 2,2'-bipyridine (B1663995) N,N'-dioxides were found to be superior catalysts compared to the corresponding pyridine N-oxides, providing homoallylic alcohols with good yields and enantioselectivities up to 75%. thieme.de Another application is in the desymmetrization of meso-epoxides. For instance, the opening of norbornene oxide with SiCl₄ in the presence of a chiral pyridine N-oxide catalyst yielded the Wagner-Meerwein rearrangement product with an unprecedented 95% ee. thieme.de

The table below showcases the effectiveness of chiral bipyridine-N,N'-dioxide catalysts in various enantioselective transformations.

| Reaction | Catalyst System | Product | Yield | Enantioselectivity (ee) | Reference |

| Michael addition/cyclization of 5-aminopyrazole and 2-acyl imidazole | Chiral bipyridine-N,N'-dioxide / Ni(OTf)₂ | Pyrazolo[3,4-b]pyridine analogue | 85-97% | up to 99% | chemrxiv.orgacs.org |

| Allylation of aldehydes with allyltrichlorosilane | Chiral 2,2'-bipyridine N,N'-dioxide | Homoallylic alcohol | Good | up to 75% | thieme.de |

| Desymmetrization of norbornene oxide with SiCl₄ | Chiral pyridine N-oxide | Wagner-Meerwein rearrangement product | - | 95% | thieme.de |

The high degree of stereoselectivity observed with chiral bipyridine-N,N'-dioxide catalysts is attributed to the formation of a well-defined chiral environment around the metal center or the substrate. In metal-catalyzed reactions, the bipyridine-N,N'-dioxide ligand coordinates to the metal ion, creating a chiral complex that directs the approach of the substrates.

For the Michael addition/cyclization reaction, a proposed mechanism involves the coordination of the nickel(II) salt to the chiral bipyridine-N,N'-dioxide ligand. chemrxiv.org This chiral Lewis acid complex then activates the α,β-unsaturated 2-acyl imidazole, facilitating the nucleophilic attack of the 5-aminopyrazole from a specific face, thereby controlling the stereochemical outcome of the reaction.

In organocatalytic reactions, the N-oxide groups act as Lewis bases, activating silicon-based reagents such as allyltrichlorosilane. thieme.de The chiral backbone of the bipyridine-N,N'-dioxide creates a sterically hindered environment that dictates the facial selectivity of the nucleophilic attack on the electrophile.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to gain deeper insights into the transition states and the origins of stereoselectivity. acs.org For acylative dynamic kinetic resolutions catalyzed by chiral 4-aryl-pyridine-N-oxides, mechanistic studies indicated the formation of an acyloxypyridinium cation as a key intermediate. The nucleophilic substitution of this intermediate was identified as the rate-determining and stereoselectivity-determining step. acs.org

Enantioselective Transformations

Bio-Inspired Oxidative Catalysis (e.g., Manganese-Bipyridine Systems)sfu.ca

Nature utilizes manganese-containing enzymes to perform a variety of challenging oxidation reactions, such as water oxidation in photosystem II. mdpi.com Inspired by these biological systems, chemists have developed synthetic manganese complexes with bipyridine-containing ligands for oxidative catalysis. mdpi.comdigitellinc.commsstate.edu

Manganese complexes with polydentate nitrogen-donor ligands, including bipyridine derivatives, have been investigated as potential catalysts for water oxidation and other oxidative transformations. mdpi.com The design of these bio-inspired ligands often aims to mimic the coordination environment of manganese in metalloenzymes. mdpi.commsstate.edu For example, ligands incorporating a bipyridine scaffold with additional coordinating groups like pyridines or imidazoles have been synthesized to support manganese centers for oxidative catalysis. digitellinc.commsstate.edu

In one study, manganese(II) complexes with bipyridyl-(imidazole)n ligands were synthesized and characterized. mdpi.com Cyclic voltammetry studies of these complexes were consistent with metal-centered oxidations, a key feature for their potential application in oxidative catalysis. mdpi.com However, the stability of these complexes in aqueous solution was found to be a limiting factor for their use as water oxidation electrocatalysts. mdpi.com

Another area of interest is the use of manganese-bipyridine systems for the oxidation of hydrocarbons. An oxidizing system consisting of a manganese(II) salt, 2,2'-bipyridine, and an alkyl hydroperoxide was shown to catalyze the oxidation of cyclohexane. Mechanistic studies suggested the in situ formation of a high-valent dinuclear manganese complex, [Mn₂O₂(bipy)ₓ]ⁿ⁺, as the active catalytic species. This system demonstrated robustness under oxidative conditions, affording cyclohexanol (B46403) and cyclohexanone (B45756) as the primary products.

The development of these bio-inspired catalysts also extends to enantioselective oxidation reactions. Manganese complexes with chiral aminopyridine ligands containing a bipyridine backbone have been shown to be effective in the enantioselective epoxidation of olefins and the oxidation of benzylic C-H bonds. uu.nl

Supramolecular Chemistry and Self Assembly of Bipyridine Systems

Principles of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

The self-assembly of 3,4'-bipyridine into larger architectures is primarily dictated by a combination of non-covalent interactions, with hydrogen bonding and π-π stacking playing pivotal roles. mdpi.com These relatively weak forces, when acting in concert, can lead to the formation of stable and well-defined supramolecular structures. mdpi.com

Hydrogen Bonding: The nitrogen atoms within the pyridine (B92270) rings of this compound can act as hydrogen bond acceptors. nih.gov This allows them to interact with suitable hydrogen bond donors, such as carboxylic acids or phenols, to form robust and directional intermolecular connections. nsf.gov The formation of these hydrogen bonds is a key driving force in the co-crystallization of this compound with other molecules, leading to the creation of extended networks. nsf.govacs.org The strength and geometry of these hydrogen bonds can be influenced by the electronic properties of the interacting molecules and the surrounding environment.

Self-Organization into Multimolecular Architectures

The inherent ability of this compound to engage in specific non-covalent interactions drives its self-organization into a variety of complex multimolecular architectures. These ordered assemblies can range from one-dimensional chains to intricate three-dimensional networks, with the final structure being a consequence of the molecular geometry of the building blocks and the nature of the intermolecular forces.

Helical Supramolecular Structures

The formation of helical structures is a fascinating outcome of molecular self-assembly, and ligands containing bipyridine units have been shown to be effective in constructing such architectures. researchgate.net The chirality of the constituent molecules can be transferred and amplified to the supramolecular level, resulting in helical assemblies with a preferred handedness. rsc.org This process often involves a hierarchical self-assembly where initial complex formation is followed by stacking into larger, ordered structures. acs.org While direct examples focusing solely on this compound are not extensively detailed in the provided context, the principles derived from related bipyridine systems suggest its potential as a component in the formation of helical structures, likely through coordination with metal ions or in combination with other chiral molecules. researchgate.netacs.org

Multivalent Scaffolds for Intermolecular Interactions

Multivalent scaffolds are molecules designed with multiple points of interaction to bind to other molecules or surfaces with high affinity and specificity. whiterose.ac.uk Bipyridine derivatives are utilized in the creation of such scaffolds, particularly in the context of mimicking protein surfaces to inhibit protein-protein interactions. whiterose.ac.uk These scaffolds can be functionalized with various binding groups to target specific biological entities. whiterose.ac.uknih.gov The rigid and well-defined geometry of bipyridine-containing structures makes them suitable as a core for presenting multiple functionalities in a controlled spatial arrangement. For instance, ruthenium(II) tris(bipyridine) complexes have been developed as multivalent scaffolds for protein surface recognition. whiterose.ac.uk

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, driven by non-covalent interactions. tum.de In the context of this compound, its ability to act as a hydrogen bond acceptor and participate in π-π stacking makes it a valuable component in the design of host systems. These hosts can form cavities or binding sites that are tailored to recognize and encapsulate specific guest molecules. pnas.org

The principles of host-guest chemistry are fundamental to the development of sensors, separation technologies, and drug delivery systems. thno.org The formation of a host-guest complex is often accompanied by changes in the physical or chemical properties of the system, such as a change in fluorescence or a shift in NMR signals, which can be used to detect the presence of the guest. rsc.org The selectivity of a host for a particular guest is determined by the complementarity in size, shape, and chemical properties between the host's binding site and the guest molecule.

Co-crystallization Studies for Supramolecular Synthesis

Co-crystallization is a powerful technique in supramolecular chemistry and crystal engineering for designing and synthesizing new solid-state materials with desired properties. iucr.org It involves the crystallization of two or more different molecular components in a specific stoichiometric ratio. iucr.org For this compound, co-crystallization studies often exploit its ability to form strong and directional hydrogen bonds with carboxylic acids, leading to the formation of robust acid-pyridine heterosynthons. nsf.govmdpi.com

These studies are crucial for understanding the fundamental principles of molecular recognition and self-assembly. By systematically varying the co-former molecule, researchers can investigate how changes in molecular structure and functionality influence the resulting supramolecular architecture. acs.orgresearchgate.net The analysis of the crystal packing in these co-crystals reveals the intricate network of non-covalent interactions, including hydrogen bonding, π-π stacking, and sometimes weaker interactions like C-H···π forces, that govern the formation of the solid-state structure. acs.orgscienceopen.com

| Co-former | Molar Ratio (Bipyridine:Co-former) | Key Supramolecular Interactions | Resulting Architecture |

| Butane-1,2,3,4-tetracarboxylic acid | 1:1 | O-H···N hydrogen bonds, O-H···O hydrogen bonds, π–π stacking | Chains interconnected into a larger network scienceopen.comresearchgate.net |

| 4-Nitrophenol | 1:2 | O-H···N hydrogen bonds, π–π stacking | Trimolecular units iucr.org |

| 3-Chlorothiophene-2-carboxylic acid | 1:2 | O-H···N hydrogen bonds, Cl···Cl interactions, π–π stacking | Two-dimensional network iucr.org |

| Piperonylic acid | 1:1 | O-H···N hydrogen bonds | - |

| Cinnamic acid | 1:2 | O-H···N hydrogen bonds | - |

| Dapsone | 1:1 and 2:1 | N-H···N hydrogen bonds, N-H···O hydrogen bonds, C-H···O interactions, π-π stacking | Polymorphs and different stoichiometric cocrystals acs.org |

This table summarizes findings from various co-crystallization studies involving bipyridine derivatives, highlighting the versatility of these systems.

Modulation of Supramolecular Architectures by External Stimuli

A key feature of supramolecular systems is their dynamic nature, which allows for the modulation of their structure and function by external stimuli. tue.nlweizmann.ac.il These stimuli can include changes in temperature, pH, light, or the introduction of specific chemical species. tue.nlnih.gov The reversible nature of non-covalent interactions is what enables these systems to respond and adapt to their environment. tue.nl

For instance, the binding of metal ions can induce significant conformational changes in bipyridine-containing strands, leading to processes like the coiling and uncoiling of helical structures. nih.gov Similarly, pH changes can alter the protonation state of the pyridine nitrogen atoms, thereby affecting their ability to participate in hydrogen bonding and leading to the assembly or disassembly of the supramolecular architecture. nih.gov This responsiveness is a critical aspect for the development of "smart" materials and molecular devices that can perform specific functions in response to external signals. nih.govmdpi.com

Photophysical and Photochemical Characteristics of 3,4 Bipyridine Complexes

Electronic Structure and Excited State Dynamics

The electronic structure and the subsequent dynamics of the excited states are fundamental to understanding the photophysical and photochemical behavior of 3,4'-bipyridine complexes.

Complexes of this compound, particularly with transition metals like ruthenium(II), exhibit characteristic absorption and emission spectra. The absorption spectra typically display intense bands in the ultraviolet (UV) region and broader, less intense bands in the visible region.

The UV bands are generally attributed to π-π* intraligand transitions within the bipyridine or other organic ligands present in the complex. rsc.orgoup.com The bands in the visible region are often assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand. rsc.orgoup.comlibretexts.org For instance, ruthenium(II) complexes with bipyridine ligands typically show an MLCT band around 450 nm. oup.com The exact position and intensity of these bands can be influenced by the solvent and the presence of substituents on the bipyridine ligand. rsc.orgscielo.brmdpi.com

Upon excitation into these absorption bands, many this compound complexes exhibit luminescence. The emission is typically a broad band in the visible region and is often phosphorescence, originating from a triplet excited state (e.g., a ³MLCT state). rsc.orgacs.org The emission maximum and quantum yield are sensitive to the complex's environment, such as the solvent polarity and temperature. acs.orginstras.com For example, some ruthenium(II) bipyridine complexes show emission maxima in the range of 618-632 nm. rsc.org The emission can be significantly quenched by the presence of oxygen or other quenching agents. nih.gov

Table 1: Spectroscopic Data for Selected Bipyridine Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| Ruthenium(II) complex with long alkyl chain bipyridine | 466 | 632 | Aqueous Methanol | rsc.org |

| [Ru(dabp)₂(bpy)]²⁺ (Complex 3) | ~450 (MLCT) | 630 | Ethanol-Methanol (4:1 v/v) | oup.com |

| [Ru(bpy)₃]²⁺ | ~450 (MLCT) | - | Ethanol-Methanol (4:1 v/v) | oup.com |

| cis-[Ru(bpy)₂(3Amnpy)₂]²⁺ (Complex 1) | 440 | 592 | CH₃CN | scielo.br |

| cis-[Ru(bpy)₂(3Amdpy₂oxaNBE)]²⁺ (Complex 2) | 450 | 577 | CH₃CN | scielo.br |

| Ruthenium(II) tris-bipyridine in water | - | - | Water | rsc.org |

Note: This table presents a selection of data and is not exhaustive.

The luminescence observed in this compound complexes often arises from specific electronic transitions. Two of the most important mechanisms are Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT).

Metal-to-Ligand Charge Transfer (MLCT): This is a predominant mechanism in complexes of transition metals with π-accepting ligands like bipyridine. libretexts.orgcareerendeavour.com Upon absorption of light, an electron is transferred from a d-orbital of the metal center to a π* anti-bonding orbital of the ligand. libretexts.org This creates an excited state, often denoted as ³MLCT, which can then relax to the ground state by emitting a photon (phosphorescence). rsc.orgacs.org The energy of the MLCT transition is sensitive to the oxidation state of the metal, the nature of the ligand, and the solvent environment. mdpi.comnih.gov For example, in tris(2,2'-bipyridyl)ruthenium(II), the orange-red color is due to an MLCT transition. careerendeavour.com

Ligand-to-Ligand Charge Transfer (LLCT): In certain complexes, particularly those containing both electron-donating and electron-accepting ligands, a Ligand-to-Ligand Charge Transfer (LLCT) can occur. rsc.orgosti.gov In this process, an electron is excited from an orbital predominantly located on the electron-donating ligand to an orbital primarily on the electron-accepting ligand. rsc.orgduke.edu LLCT states can also be emissive. The design of complexes with specific donor and acceptor ligands allows for the tuning of the LLCT energy and, consequently, the emission color. duke.edu For instance, square-planar platinum(II) complexes with a catecholate donor and a bipyridine acceptor exhibit LL'CT bands in the visible spectrum. rsc.orgosti.gov

In this compound derivatives that contain both a proton-donating and a proton-accepting group in close proximity, a process known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. researchgate.netnih.gov Upon photoexcitation, the acidity and basicity of the functional groups can change significantly, leading to the transfer of a proton within the molecule. This creates a new, electronically excited tautomer which can then emit light at a different wavelength than the initially excited form. researchgate.net

This phenomenon can lead to a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net In some cases, a double proton transfer (ESIDPT) can occur. researchgate.net The efficiency and dynamics of ESIPT are highly dependent on the molecular structure and the solvent environment. researchgate.netgrafiati.com For example, functionalized 6,6'-dimethyl-3,3'-dihydroxy-2,2'-bipyridine dyes exhibit intense fluorescence from the relaxed excited state formed by ESIPT. nih.gov

Luminescence Mechanisms (e.g., Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Ligand Charge Transfer (LLCT))

Photoinduced Electron Transfer Phenomena

Photoinduced electron transfer (PET) is a key process in many applications of this compound complexes, including artificial photosynthesis and photocatalysis. nih.govionicviper.org In a PET process, the electronically excited complex can either donate an electron to an acceptor molecule or accept an electron from a donor molecule.

The feasibility of PET is determined by the redox potentials of the excited complex and the electron donor/acceptor. ionicviper.org The excited state of a complex is both a stronger oxidant and a stronger reductant than its ground state. ionicviper.org For instance, the excited state of tris(2,2'-bipyridine)ruthenium(II) can be quenched by both oxidative and reductive pathways. rsc.org

The rate of PET can be influenced by the distance and electronic coupling between the donor and acceptor moieties, as well as the free energy change of the reaction. In supramolecular systems where a this compound complex is covalently linked to an electron donor and/or acceptor, intramolecular PET can occur, leading to a charge-separated state. rsc.org

Energy Transfer Processes in Conjugated Systems

In conjugated systems where a this compound complex is linked to another chromophore, energy transfer can occur. diva-portal.orgiosrjournals.org This process involves the non-radiative transfer of excitation energy from a donor chromophore to an acceptor chromophore.

The efficiency of energy transfer depends on several factors, including the spectral overlap between the emission of the donor and the absorption of the acceptor, the distance between the two units, and their relative orientation. acs.orgnih.gov A common mechanism for energy transfer is Förster Resonance Energy Transfer (FRET), which is a through-space dipole-dipole coupling mechanism. Another mechanism is Dexter energy transfer, which is a short-range process requiring orbital overlap between the donor and acceptor. rsc.org

In hybrid systems, such as a bipyridine complex linked to a pyrene (B120774) or bodipy (B41234) unit, efficient energy transfer can occur from the initially excited bipyridine complex to the other chromophore, leading to emission from the latter. nih.govrsc.org This allows for the design of systems with tailored emission properties.

Photostability and Excited State Deactivation Pathways

The utility of this compound complexes in photochemical applications is often limited by their photostability. Upon excitation, the complex can undergo various deactivation processes, not all of which are radiative. Non-radiative deactivation pathways can lead to the degradation of the complex.

One important non-radiative decay pathway involves the population of metal-centered (MC) excited states, which are often dissociative and can lead to ligand loss. diva-portal.orgresearchgate.netrsc.org The energy gap between the emissive ³MLCT state and the MC states plays a crucial role in the photostability of the complex. researchgate.netnih.gov A larger energy gap generally leads to a more photostable complex. rsc.org

The solvent can also play a significant role in the deactivation pathways. For example, in some iron(II) bipyridine complexes, the solvent can influence the relaxation pathway of the charge-transfer excited state. dtu.dk The design of the ligands can also be used to control the deactivation pathways and enhance photostability. researchgate.netrsc.org For example, introducing bulky substituents or creating more rigid structures can suppress non-radiative decay and improve the luminescence quantum yield and lifetime. nih.gov

Advanced Research Applications in Materials Science and Chemical Sensing

Development of Functional Materials

The unique geometry of 3,4'-bipyridine, which combines a 3-pyridyl and a 4-pyridyl ring, offers potential for creating coordination polymers and materials with distinct structural and functional properties compared to its symmetric counterparts. However, its exploration in several key areas of materials science remains nascent.

Light-Emitting Materials and Photosensitizers

Bipyridine-based metal complexes, particularly those of ruthenium(II) and iridium(III), are cornerstone materials for organic light-emitting diodes (OLEDs) and photosensitizers due to their excellent photophysical properties. taylorandfrancis.com These applications typically rely on the chelating nature of 2,2'-bipyridine (B1663995) or the electronic properties of other isomers.

Recent research into asymmetric bipyridines for phosphorescent OLEDs has included ligands like 2,3'-bipyridine (B14897). For instance, a platinum(II) compound incorporating a tetradentate ligand based on carbazole (B46965) and 2,3'-bipyridine was developed as a sky-blue phosphorescent emitter. mdpi.com This complex demonstrated bright emissions with a photoluminescent quantum yield of 34%. mdpi.com However, specific studies detailing the synthesis and performance of light-emitting materials or photosensitizers derived explicitly from this compound are not prominently available in the current literature.

Precursors for Nanomaterials (e.g., Metal Oxide Nanostructures)

Metal-Organic Frameworks (MOFs) are widely investigated as precursors for synthesizing metal oxide nanostructures through controlled thermal decomposition (calcination). nanochemres.org The structure of the MOF, including the organic linker, can template the morphology and properties of the resulting nanomaterial. Coordination polymers built from 2,2'-bipyridine and 4,4'-bipyridine (B149096) have been successfully used as precursors to generate nanomaterials like copper oxides. nanochemres.org Similarly, bipyridine ligands have been used in the synthesis of precursors for HgS nanoparticles. nih.gov

Despite the potential of MOFs and coordination polymers to serve as templates, there is a lack of specific studies demonstrating the use of this compound-based coordination polymers as precursors for the synthesis of metal oxide or other nanomaterials.

Photochromic and Photomagnetic Coordination Polymers

The development of materials that exhibit changes in their color (photochromism) or magnetic properties (photomagnetism) upon light irradiation is a significant area of materials research. Specific derivatives, such as 4,4'-bipyridine-N,N'-dioxide, have been used to construct multifunctional coordination polymers that display both photochromism and photomagnetism. nih.govacs.orgresearchgate.net In these systems, the photoactive bipyridine ligand, in conjunction with a paramagnetic metal ion like Manganese(II), allows for light-induced electron transfer, which in turn alters the magnetic interactions within the material. nih.govacs.org

The exploration of this compound as a ligand in this context is not apparent in the literature. The specific electronic and structural features of the 4,4'-bipyridine-N,N'-dioxide ligand are crucial for the observed photo-responsive properties, and it is unclear if the 3,4'-isomer could be adapted to achieve similar functionality.

Chemical Sensing Technologies

Fluorescence-based sensing is a powerful analytical technique that relies on changes in the emission properties of a sensor molecule upon binding with a target analyte. Bipyridine moieties are frequently incorporated into fluorescent sensors, either as the ion-binding site (typically 2,2'-bipyridine) or as a structural component in a larger assembly.

Fluorescence-Based Sensing Mechanisms for Ions (e.g., Zn²⁺, Al³⁺, Cu²⁺, Cd²⁺)

The detection of environmentally and biologically important metal ions is a major focus of chemical sensor development. While the broader bipyridine family is widely used, specific examples for the 3,4'-isomer are rare.

Copper (Cu²⁺): One of the few documented sensing applications involving a this compound scaffold is in the detection of copper ions. A study reported a spiro[indoline-3,4'-pyridine] derivative as an "ON-OFF" type fluorescent chemosensor for Cu²⁺. researchgate.net The sensor demonstrated high selectivity for copper over other common cations and was successfully applied to imaging Cu²⁺ in living cells. researchgate.net This indicates the potential of the 3,4'-pyridyl moiety to participate in a coordination-based sensing mechanism.

Zinc (Zn²⁺), Aluminum (Al³⁺), and Cadmium (Cd²⁺): Extensive research has been conducted on fluorescent sensors for Zn²⁺, Al³⁺, and Cd²⁺, with many successful probes incorporating 2,2'-bipyridine as the chelating unit that binds the metal ion and triggers a change in fluorescence. chimicatechnoacta.ruchimicatechnoacta.ru However, a comprehensive search of the scientific literature reveals a lack of studies that specifically employ this compound derivatives for the fluorescence-based detection of these particular ions. The non-chelating nature of the this compound ligand makes it less straightforward to incorporate into traditional sensor designs that rely on the formation of a stable chelate complex to induce a signaling response.

Based on a thorough review of available scientific literature, a comprehensive and scientifically accurate article focusing solely on the chemical compound This compound for the specified advanced research applications cannot be generated at this time.

The requested outline focuses on highly specific applications in materials science and chemical sensing. However, extensive searches indicate that research in these areas, while robust for the bipyridine family of ligands as a whole, is overwhelmingly concentrated on other isomers, primarily 2,2'-Bipyridine and 4,4'-Bipyridine .

2,2'-Bipyridine is widely used due to its ability to act as a chelating ligand, forming stable complexes with metal ions, which is crucial for applications like photosensitizers and catalysis.

4,4'-Bipyridine is a popular choice as a linear, rigid bridging ligand for constructing metal-organic frameworks (MOFs) and coordination polymers for gas storage and sensing.

The specified compound, This compound , is an asymmetric isomer. This structural characteristic makes it less suitable for the applications listed compared to its more symmetrical counterparts, resulting in a significant lack of published research and data for its use in these specific contexts.

Generating content based on the provided outline would require substituting information from other bipyridine isomers, which would be scientifically inaccurate and violate the strict instruction to focus solely on this compound. Therefore, to ensure accuracy and adhere to the prompt's constraints, the article cannot be written.

Applications in Solar Energy Conversion

Photoelectrochemical Hydrogen Evolution Systems

However, detailed research findings, specific data, and dedicated studies on the application of the This compound isomer in photoelectrochemical hydrogen evolution systems are not prominently available in the reviewed scientific literature. While the broader class of bipyridines is a cornerstone of research in artificial photosynthesis, the specific role and efficacy of the asymmetric this compound ligand in this context remain largely unexplored in the available research. Studies on related applications, such as CO2 reduction, have indicated that not all bipyridine isomers are equally effective; for instance, a cobalt complex with 3,3'-bipyridine (B1266100) showed no detectable catalytic activity. nih.gov This highlights the importance of the specific isomer's structure on the catalytic performance.

Due to the lack of specific data for this compound in this application, a detailed discussion and data table as requested cannot be provided at this time.

Computational and Theoretical Investigations of 3,4 Bipyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. It is favored for its balance of accuracy and computational cost.